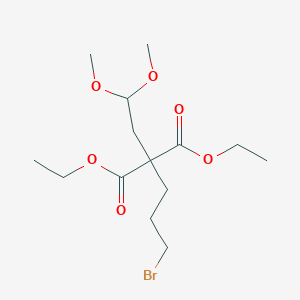
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate is an organic compound with the molecular formula C12H21BrO6. It is a diester derivative of propanedioic acid, featuring a bromopropyl group and a dimethoxyethyl group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate typically involves the alkylation of diethyl malonate with 3-bromopropanol and 2,2-dimethoxyethanol. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halides to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are alcohols or alkanes, depending on the extent of reduction.
科学的研究の応用
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester groups can also undergo hydrolysis, releasing the corresponding carboxylic acids, which can participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
Diethyl (3-bromopropyl)phosphonate: Similar in structure but contains a phosphonate group instead of a propanedioate group.
Diethyl 2-bromoethylphosphonate: Contains a bromoethyl group instead of a bromopropyl group.
Uniqueness
Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate is unique due to the combination of its bromopropyl and dimethoxyethyl groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and material science.
特性
CAS番号 |
654673-07-1 |
|---|---|
分子式 |
C14H25BrO6 |
分子量 |
369.25 g/mol |
IUPAC名 |
diethyl 2-(3-bromopropyl)-2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C14H25BrO6/c1-5-20-12(16)14(8-7-9-15,13(17)21-6-2)10-11(18-3)19-4/h11H,5-10H2,1-4H3 |
InChIキー |
PDJSGKBIJCJOOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCBr)(CC(OC)OC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


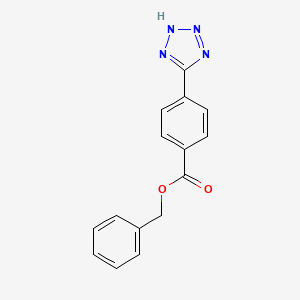

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
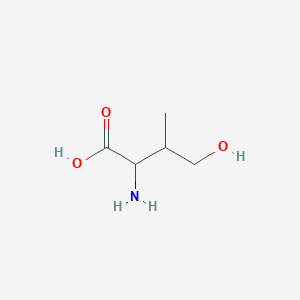
![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

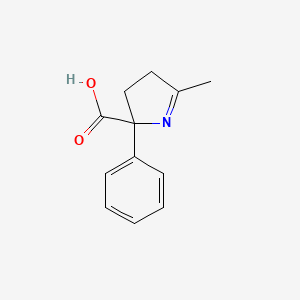

![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
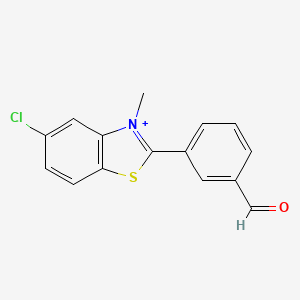
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
